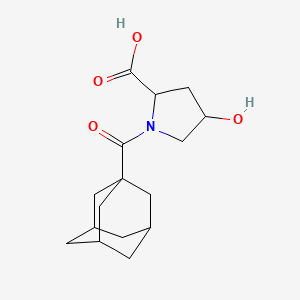

1-(Adamantane-1-carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid

Description

Properties

IUPAC Name |

1-(adamantane-1-carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c18-12-4-13(14(19)20)17(8-12)15(21)16-5-9-1-10(6-16)3-11(2-9)7-16/h9-13,18H,1-8H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRKBIWGWCNIXKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)N4CC(CC4C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Adamantane-1-carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid typically involves multiple steps, starting with the functionalization of adamantane. One common approach is the carboxylation of adamantane to form 1-adamantanecarboxylic acid . This intermediate can then be further reacted with pyrrolidine derivatives under specific conditions to introduce the hydroxyl and carboxylic acid functionalities.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as catalytic hydrogenation, radical functionalization, and selective C-H activation are often employed to achieve efficient synthesis .

Chemical Reactions Analysis

Functional Group Reactivity

The molecule contains three key reactive sites:

-

Adamantane-1-carbonyl group : Susceptible to nucleophilic acyl substitution or reduction.

-

4-Hydroxyl group : Capable of oxidation, esterification, or participation in hydrogen bonding.

-

2-Carboxylic acid : Prone to salt formation, esterification, or decarboxylation under specific conditions.

Adamantane Carbonyl Reactivity

-

Carboxylation/Oxidation : In analogous adamantane derivatives (e.g., 1-adamantanol), carboxylation with carbon monoxide in concentrated sulfuric acid (>90% mass) yields adamantane carboxylic acids, followed by oxidation (e.g., nitric acid) to introduce hydroxyl groups at bridgehead positions .

-

Example:

Starting Material Reaction Conditions Product Yield 1-Adamantanol H₂SO₄ (96%), CO, 35°C 1-Adamantane carboxylic acid 97% 1-Adamantane carboxylic acid HNO₃, 50°C 3-Hydroxyadamantane-1-carboxylic acid 75.2%

-

-

Acid Stability : The adamantane carbonyl group remains stable under strongly acidic conditions (e.g., concentrated H₂SO₄), enabling sequential one-pot reactions .

Pyrrolidine Hydroxyl and Carboxylic Acid Reactivity

-

Hydroxyl Group Oxidation : Secondary alcohols in pyrrolidine derivatives can be oxidized to ketones using Jones reagent (CrO₃/H₂SO₄) .

-

Carboxylic Acid Derivatization :

-

Esterification : Reacts with alcohols under acid catalysis (e.g., Fischer esterification).

-

Amide Formation : Coupling with amines via carbodiimide reagents (e.g., EDC, DCC).

-

Adamantane Carbonyl Modifications

| Reaction Type | Reagents/Conditions | Expected Product |

|---|---|---|

| Reduction | LiAlH₄, THF | 1-(Adamantyl)methanol |

| Grignard Addition | RMgX, dry ether | Tertiary alcohol derivatives |

Pyrrolidine Ring Functionalization

| Reaction Type | Reagents/Conditions | Expected Product |

|---|---|---|

| Hydroxyl Esterification | Ac₂O, pyridine | 4-Acetoxy-pyrrolidine derivative |

| Carboxylic Acid Decarboxylation | Heat, Cu catalyst | Pyrrolidine derivative with reduced carboxyl group |

Stability and Reaction Optimization

Scientific Research Applications

Neuropharmacology

One of the significant applications of this compound is in the field of neuropharmacology. Research has indicated that derivatives of adamantane compounds exhibit potential as neurotensin receptor antagonists, which are crucial for the modulation of neurotransmission and could lead to therapeutic interventions for various neurological disorders .

Antiviral Activity

Studies have suggested that compounds similar to 1-(adamantane-1-carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid may possess antiviral properties. The adamantane structure has been associated with antiviral activity against influenza viruses, making it a candidate for further investigation in antiviral drug development .

Synthetic Routes

The synthesis of 1-(adamantane-1-carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid can be achieved through several synthetic routes involving cycloaddition reactions. For instance, the use of 1,3-dipolar cycloadditions has been documented to create various heterocycles that can be further modified to enhance their pharmacological profiles .

Case Study 1: Neurotensin Receptor Antagonism

A study published in The Journal of Pharmacology and Experimental Therapeutics highlighted the efficacy of adamantane derivatives in blocking neurotensin receptors. The research demonstrated how modifications to the adamantane core could enhance binding affinity and selectivity, paving the way for new treatments for schizophrenia and other neuropsychiatric disorders .

Case Study 2: Antiviral Research

In a recent investigation into the antiviral properties of adamantane derivatives, researchers found that specific modifications to the pyrrolidine ring significantly increased the compounds' efficacy against influenza viruses. This study utilized 1-(adamantane-1-carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid as a lead compound for developing more potent antiviral agents .

Mechanism of Action

The mechanism of action of 1-(Adamantane-1-carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The adamantane moiety provides rigidity and stability, while the pyrrolidine ring can interact with biological receptors or enzymes. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Comparative Analyses

Conformational Flexibility and Hydrogen Bonding

- 1-(Adamantane-1-carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid : The 4-hydroxy group enables intramolecular hydrogen bonding with the carbonyl oxygen, stabilizing a pseudocyclic conformation. This enhances solubility and target binding in PROTACs .

- 1-(Adamantane-1-carbonyl)-3-(3-nitrophenyl)thiourea (1) : Exhibits an S-conformation due to intramolecular H-bonding between the thiourea NH and adamantane carbonyl, forming a six-membered ring. This contrasts with derivative 3, which adopts a U-conformation due to steric hindrance .

Physicochemical Properties

- Lipophilicity : Adamantane derivatives generally exhibit high logP values (>3), enhancing blood-brain barrier penetration. The carboxylic acid group in 1-(adamantane-1-carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid reduces logP compared to its methyl ester analogue (Table 1) .

- Thermal Stability : Adamantane-containing compounds display high melting points (>200°C) due to their rigid framework, as seen in adamantane-1-carboxylic acid derivatives .

Biological Activity

1-(Adamantane-1-carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid (CAS No. 1008283-55-3) is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₁₆H₂₃NO₄

- Molecular Weight : 293 Da

- LogP : 0.97

- Polar Surface Area : 78 Ų

- Hydrogen Bond Acceptors : 4

- Hydrogen Bond Donors : 2

The compound features an adamantane moiety, which is known for its ability to enhance the pharmacological properties of various drugs.

Research indicates that 1-(adamantane-1-carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cellular signaling pathways, potentially affecting cell proliferation and apoptosis.

- Modulation of Histone Deacetylases (HDACs) : Similar compounds have demonstrated the ability to inhibit HDACs, leading to altered gene expression profiles associated with cancer progression .

- Interaction with Cellular Receptors : The adamantane structure is known to interact with various receptors, which may contribute to the compound's pharmacological effects.

Anticancer Properties

Several studies have investigated the anticancer potential of derivatives similar to 1-(adamantane-1-carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid. For instance:

- Cell Cycle Arrest : Compounds with similar structures have shown the ability to induce cell cycle arrest in cancer cell lines by interfering with the G0/G1 phase, thus inhibiting tumor growth .

- Apoptosis Induction : These compounds may promote apoptosis in cancer cells through intrinsic and extrinsic pathways, enhancing their therapeutic efficacy against various tumors.

Neuroprotective Effects

There is emerging evidence that compounds containing the adamantane structure can exhibit neuroprotective effects, potentially beneficial in neurodegenerative diseases:

- Reduction of Oxidative Stress : Some studies suggest that these compounds can reduce oxidative stress in neuronal cells, thereby protecting against neurodegeneration.

Study on Anticancer Activity

A notable study evaluated a series of hydroxamic acid derivatives, including those structurally related to 1-(adamantane-1-carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid. The results indicated significant antiproliferative activity against various tumor cell lines, with IC50 values indicating effective inhibition of cell growth at low concentrations .

Neuroprotection in Animal Models

Another study explored the neuroprotective effects of adamantane derivatives in rodent models of Alzheimer's disease. The results demonstrated a marked improvement in cognitive function and reduced amyloid plaque formation, suggesting a potential therapeutic role for these compounds in neurodegenerative disorders.

Summary Table of Biological Activities

Q & A

Q. What are the key synthetic strategies for preparing 1-(Adamantane-1-carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid?

The synthesis typically involves multi-step pathways combining adamantane derivatives with pyrrolidine-carboxylic acid scaffolds. Retrosynthetic analysis is critical to identify feasible routes, such as:

- Step 1 : Functionalization of adamantane via Friedel-Crafts acylation to introduce the carbonyl group .

- Step 2 : Coupling the adamantane-carbonyl moiety to a protected 4-hydroxypyrrolidine-2-carboxylic acid intermediate using peptide coupling reagents (e.g., HATU or EDCI) .

- Step 3 : Deprotection of hydroxyl and carboxylic acid groups under mild acidic or basic conditions .

Methodological challenges include optimizing reaction yields (e.g., avoiding racemization during coupling) and selecting orthogonal protecting groups for hydroxyl and carboxylic acid functionalities.

Q. How is the molecular structure of this compound confirmed in experimental settings?

Structural elucidation relies on:

- Spectroscopic Techniques :

- ¹H/¹³C NMR : Assign peaks for adamantane (δ ~1.6–2.1 ppm, bridged CH₂ groups) and pyrrolidine (δ ~3.5–4.5 ppm for hydroxyl and carboxylic protons) .

- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and hydroxyl groups (broad O-H stretch at ~3200–3500 cm⁻¹) .

- X-ray Crystallography : Resolve stereochemistry of the 4-hydroxypyrrolidine moiety and adamantane conformation (if crystalline material is obtainable) .

Q. What in vitro assays are appropriate for preliminary evaluation of its biological activity?

- Neuronal Cell Models : Assess neuroprotective or neurogenic activity using primary neuron cultures or SH-SY5Y cells, measuring neurite outgrowth or ATP levels (based on structural analogs reported to enhance brain function) .

- Enzyme Inhibition Assays : Test dipeptidyl peptidase IV (DPP-IV) inhibition potential via fluorometric or colorimetric substrates, given the adamantane-pyrrolidine scaffold's similarity to known DPP-IV inhibitors .

Advanced Research Questions

Q. How can researchers optimize enantiomeric purity during synthesis?

- Chiral Resolution : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) to separate enantiomers .

- Asymmetric Synthesis : Employ chiral auxiliaries or catalysts during the pyrrolidine ring formation. For example, Evans oxazolidinones can enforce stereochemistry at the 2-carboxylic acid position .

- Dynamic Kinetic Resolution : Utilize enzymes (e.g., lipases) to selectively hydrolyze one enantiomer during esterification steps .

Q. What strategies address low aqueous solubility in pharmacological studies?

- Salt Formation : Convert the carboxylic acid to a sodium or lysine salt to improve solubility .

- Prodrug Design : Esterify the hydroxyl or carboxylic acid groups (e.g., acetylated prodrugs) for enhanced membrane permeability .

- Co-solvent Systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to maintain solubility without cytotoxicity .

Q. How can computational modeling guide the design of derivatives with improved activity?

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify reactive sites (e.g., adamantane’s electron-deficient bridgehead) for functionalization .

- Molecular Docking : Simulate binding to target proteins (e.g., DPP-IV or neurotransmitter receptors) to prioritize substituents that enhance hydrogen bonding or hydrophobic interactions .

- MD Simulations : Predict stability in biological membranes based on logP values and polar surface area .

Q. How should contradictory bioactivity results between studies be analyzed?

- Statistical Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., assay pH, cell passage number) contributing to variability .

- Meta-Analysis : Pool data from multiple studies to identify trends, adjusting for batch effects using mixed-effects models .

- Orthogonal Assays : Validate activity across different platforms (e.g., SPR binding vs. cellular assays) to rule out artifact-driven results .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.